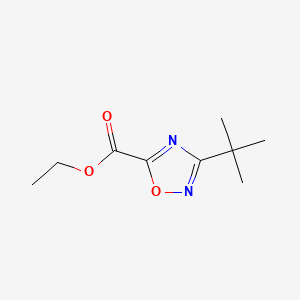

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDMDNVKCBYOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695417 | |

| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-73-1 | |

| Record name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

Foreword: The Architectural Integrity of a Modern Heterocycle

In the landscape of medicinal chemistry and drug development, the 1,2,4-oxadiazole scaffold has proven to be a cornerstone of molecular design.[1] Prized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities, this heterocyclic core is integral to a multitude of pharmacologically active agents. Its unique electronic and structural properties make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a specific derivative, Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate . We will move beyond a simple recitation of data, delving into the causal logic behind the analytical choices and interpreting the spectral data as a cohesive, self-validating system. For researchers and drug development professionals, this document serves as a practical framework for confirming the molecular architecture of novel small molecules, ensuring the foundational integrity of their scientific endeavors.

Molecular Blueprint and Synthetic Strategy

Before any analytical interrogation, a hypothetical structure must be proposed based on the intended synthetic route. The target molecule, Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, possesses the following fundamental characteristics:

-

Molecular Formula: C₉H₁₄N₂O₃[2]

-

Molecular Weight: 198.22 g/mol [2]

-

Core Components: A 1,2,4-oxadiazole ring, a tert-butyl group at the C3 position, and an ethyl carboxylate group at the C5 position.

Caption: General Synthetic Pathway for 1,2,4-Oxadiazole Formation.

The Triad of Spectroscopic Verification

To unambiguously confirm the synthesized molecule's identity, we employ a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR): The Atomic Connectivity Map

NMR spectroscopy is the cornerstone of structure elucidation, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

Expertise & Causality: The choice to run both ¹H and ¹³C NMR is critical. While ¹H NMR reveals the proton environment and neighboring relationships (spin-spin coupling), ¹³C NMR confirms the carbon count and the nature of each carbon atom (aliphatic, aromatic, carbonyl, etc.), providing a complete skeletal view.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.52 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom and the electron-withdrawing ester carbonyl, causing a significant downfield shift. Coupling to the three methyl protons results in a quartet. |

| ~ 1.45 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |

| ~ 1.43 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are coupled to the two methylene protons, resulting in a triplet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 176.0 | C 3 (Oxadiazole) | This carbon is bonded to the bulky tert-butyl group and is part of the heterocyclic imine system, placing it far downfield. |

| ~ 169.2 | C 5 (Oxadiazole) | This carbon is bonded to the electron-withdrawing ester group, resulting in a significant downfield shift. |

| ~ 158.5 | Ester C =O | The carbonyl carbon of the ester group. |

| ~ 63.0 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the directly attached oxygen atom. |

| ~ 33.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 28.1 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group, appearing in the typical aliphatic region. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer's autosampler or manually insert it into the probe.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a small molecule on a 400 MHz instrument are typically sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Expertise & Causality: For this specific molecule, IR is invaluable for confirming the presence of the crucial ester carbonyl (C=O) and the C=N bonds of the oxadiazole ring. The exact frequency of the C=O stretch provides electronic information; its position above 1750 cm⁻¹ is a strong indicator that it is attached to an electron-withdrawing system like the oxadiazole. [3] Predicted Key IR Absorptions

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2970 | Medium-Strong | C-H Stretch | Aliphatic (t-Bu, Ethyl) |

| ~ 1775 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1630 | Medium | C=N Stretch | Oxadiazole Ring |

| ~ 1250 | Strong | C-O Stretch | Ester |

| ~ 1050 | Medium | C-O-C Stretch | Oxadiazole Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. [4]4. Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Initiate the scan.

-

Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint.

Expertise & Causality: We select Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, providing unambiguous confirmation of the molecular weight. The subsequent fragmentation (MS/MS) is predictable and helps confirm the connectivity of the constituent parts. The cleavage of the fragile N-O bond in the oxadiazole ring is a characteristic fragmentation pathway for this class of compounds. [5] Predicted Mass Spectrum (ESI-MS)

-

Molecular Ion: A strong peak at m/z 199.10 corresponding to the protonated molecule [C₉H₁₄N₂O₃ + H]⁺.

-

Key Fragments: The fragmentation pattern validates the proposed structure by showing the loss of logical neutral components.

Caption: Plausible ESI-MS Fragmentation Pathway.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.

-

Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation data, a precursor ion (m/z 199) is selected and subjected to collision-induced dissociation (CID) to generate the MS/MS spectrum.

Conclusion: A Unified Structural Verdict

-

NMR confirms the precise number and connectivity of all carbon and hydrogen atoms, establishing the tert-butyl and ethyl ester substituents.

-

IR provides definitive evidence for the key ester carbonyl functional group and the heterocyclic ring vibrations.

-

MS validates the exact molecular weight and shows a fragmentation pattern consistent with the proposed arrangement of the substituents on the 1,2,4-oxadiazole core.

Together, these techniques provide an unassailable confirmation of the structure as Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate . This rigorous, multi-faceted approach to structure elucidation is fundamental to ensuring the quality and reliability of chemical entities in research and development pipelines.

References

-

PubChem. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. Available from: [Link]

-

SpectraBase. O[2][6][7]xadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Available from: [Link]

-

PubChem. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. Available from: [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

-

ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Available from: [Link]

-

Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. (n.d.). Available from: [Link]

-

ResearchGate. Synthesis of new 1,2,4-oxadiazoles carrying (1'S,2'S)-t-butyloxycarbonyl-1-amino-2-methyl-1-butyl and (1'S). Available from: [Link]

-

ResearchGate. (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Available from: [Link]

-

NIST. Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. Available from: [Link]

-

PubChemLite. 3-ethyl-o[2][6][7]xadiazole-5-carboxylic acid ethyl ester. Available from: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link]

-

ResearchGate. Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]

-

Academia.edu. (PDF) The new era of 1,2,4-oxadiazoles. Available from: [Link]

-

NISCAIR. Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Available from: [Link]

-

PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Available from: [Link]

-

ResearchGate. (PDF) C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available from: [Link]

-

MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]

-

ACS Publications. Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Available from: [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. journalspub.com [journalspub.com]

- 4. Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate | 158154-63-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Core of 1,2,4-Oxadiazoles: A Mechanistic Exploration of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate and its Therapeutic Potential

Abstract

The 1,2,4-oxadiazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its capacity to serve as a bioisostere for amide and ester functionalities. This has led to the exploration of a vast chemical space populated by 1,2,4-oxadiazole derivatives, revealing a broad spectrum of biological activities. This in-depth technical guide focuses on the potential mechanisms of action of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, a representative member of this class. While direct mechanistic studies on this specific molecule are nascent, this guide will synthesize the current understanding of structurally related 1,2,4-oxadiazoles to postulate its likely biological targets and signaling pathway interactions. We will delve into the established anticancer, anti-inflammatory, and antimicrobial properties of its analogs, providing a foundational framework for researchers and drug development professionals. This exploration will be grounded in experimental evidence from the literature, complete with detailed protocols for key validation assays, and will culminate in a forward-looking perspective on the therapeutic promise of this chemical class.

Introduction: The 1,2,4-Oxadiazole Ring as a Cornerstone of Modern Drug Discovery

Heterocyclic compounds form the bedrock of numerous therapeutic agents, and among them, the five-membered oxadiazole isomers have garnered significant attention.[1][2] The 1,2,4-oxadiazole ring, in particular, offers a unique combination of physicochemical properties. Its resistance to hydrolytic and metabolic degradation, coupled with its ability to engage in various non-covalent interactions, makes it an attractive scaffold for the design of novel therapeutics.[3] The inherent electronic properties of the oxadiazole ring can influence the overall polarity, solubility, and target-binding affinity of a molecule, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable diversity of biological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][4] This versatility stems from the ability of the oxadiazole core to present appended functional groups in specific spatial orientations, thereby facilitating interactions with a wide array of biological targets. Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, with its characteristic tert-butyl and ethyl carboxylate substitutions, represents a compelling subject for mechanistic investigation. The sterically demanding tert-butyl group can influence binding selectivity and metabolic stability, while the ethyl carboxylate moiety provides a handle for further chemical modification or can participate in key binding interactions.

Postulated Mechanisms of Action: Insights from Structurally Related Analogs

Given the limited direct research on Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, we will infer its potential mechanisms of action by examining the established biological activities of its structural relatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of 1,2,4-oxadiazole derivatives is a recurring theme in the scientific literature.[1][5] Several distinct mechanisms have been proposed, suggesting that this chemical class can disrupt cancer cell proliferation and survival through multiple avenues.

-

Induction of Apoptosis: A significant breakthrough in the field was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as potent inducers of apoptosis.[1] While the precise molecular targets are still under investigation, it is hypothesized that these compounds may activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

-

Tubulin Polymerization Inhibition: Certain 1,2,4-oxadiazole derivatives have been identified as potent tubulin-binding agents.[1] By interfering with the dynamics of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to mitotic catastrophe and cell death.

-

Enzyme Inhibition:

-

Histone Deacetylase (HDAC) Inhibition: Some 1,2,4-oxadiazole hydroxamate-based derivatives have been reported as HDAC inhibitors.[1] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

-

c-Met Kinase Inhibition: Thiazole/thiadiazole carboxamide scaffolds, which can be considered bioisosteres of the 1,2,4-oxadiazole ring, have been evaluated as c-Met kinase inhibitors.[6] The c-Met signaling pathway is often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.

-

A plausible, yet hypothetical, mechanism for the anticancer activity of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate could involve the inhibition of a key kinase in a cancer-related signaling pathway, as depicted in the conceptual diagram below.

Figure 1: Conceptual diagram illustrating the hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a 1,2,4-oxadiazole derivative.

Antimicrobial and Anti-inflammatory Potential

The 1,2,4-oxadiazole scaffold is also a promising platform for the development of novel antimicrobial and anti-inflammatory agents.

-

Antimicrobial Activity: Modified 1,2,4-oxadiazole analogues have demonstrated activity against important Gram-positive pathogens.[7] The precise mechanism is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or other essential metabolic processes. The structural relative, 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid, is noted as an intermediate for compounds with potential antimicrobial activity.[8]

-

Anti-inflammatory Activity: The potential for 1,2,4-oxadiazole derivatives to exhibit anti-inflammatory properties is also recognized.[8] This could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating inflammatory signaling pathways like NF-κB.

Experimental Validation: Methodologies and Protocols

To investigate the postulated mechanisms of action of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, a series of well-defined experimental workflows are necessary.

In Vitro Cytotoxicity Assessment: The MTT Assay

A foundational experiment to assess the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize confluent cells and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Figure 2: A streamlined workflow diagram of the MTT assay for determining the in vitro cytotoxicity of a compound.

Target-Based Assays: Kinase Inhibition Profile

To investigate the hypothesis of kinase inhibition, a panel of kinase activity assays would be the next logical step.

Experimental Protocol: In Vitro Kinase Assay (General)

-

Reagents and Materials:

-

Purified recombinant kinase.

-

Specific peptide or protein substrate for the kinase.

-

ATP (adenosine triphosphate).

-

Assay buffer.

-

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate.

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay).

-

-

Assay Procedure:

-

In a microplate, combine the kinase, its substrate, and varying concentrations of the test compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction.

-

Detect the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value for the compound against the specific kinase.

-

Data Summary: Biological Activities of Representative 1,2,4-Oxadiazole Derivatives

The following table summarizes the reported biological activities of various 1,2,4-oxadiazole derivatives, providing a context for the potential activities of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate.

| 1,2,4-Oxadiazole Derivative | Biological Activity | Proposed Mechanism of Action | Reference |

| 3,5-Diarylsubstituted 1,2,4-oxadiazoles | Anticancer | Induction of apoptosis | [1] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | Tubulin-binding agent, EGFR inhibition | [1] |

| 1,2,4-Oxadiazole hydroxamate-based derivatives | Anticancer | HDAC inhibition | [1] |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Anticancer | Moderate cytotoxicity against various cancer cell lines | [1] |

| Modified 1,2,4-oxadiazole analogues | Antimicrobial | Activity against Gram-positive pathogens | [7] |

| 3-(Tert-Butyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives | Potential anti-inflammatory, antimicrobial, CNS activity | Not specified | [8] |

Conclusion and Future Directions

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate belongs to a class of compounds with immense therapeutic potential. While its specific mechanism of action remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for targeted investigation. The postulated mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key enzymatic activities, offer exciting avenues for future research.

The immediate next steps in characterizing this compound should involve a comprehensive screening against a panel of cancer cell lines to determine its cytotoxicity profile. Subsequently, target identification studies, employing techniques such as chemical proteomics or computational docking, will be crucial in pinpointing its direct molecular interactors. A thorough investigation of its antimicrobial and anti-inflammatory properties is also warranted.

The journey from a promising chemical scaffold to a clinically approved therapeutic is long and arduous. However, the compelling and diverse biological activities exhibited by the 1,2,4-oxadiazole class make Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate and its derivatives a highly attractive area for continued research and development in the quest for novel medicines.

References

-

Bielenica, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Głuch-Lutwin, M., & Gryboś, R. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. [Link]

-

Al-Ostoot, F. H., et al. (2019). tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. RSC Advances, 9(12), 6595-6607. [Link]

-

Prasad, K. R., et al. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Letters in Applied NanoBioScience, 12(4), 152. [Link]

-

MySkinRecipes. (n.d.). 3-(Tert-Butyl)-1,2,4-Oxadiazole-5-Carboxylic Acid. Retrieved from [Link]

-

Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. [Link]

-

Singh, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4547–4565. [Link]

-

Lv, P.-C., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

Kumar, S., et al. (2020). Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. ACS Infectious Diseases, 6(10), 2791–2804. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. mdpi.com [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(Tert-Butyl)-1,2,4-Oxadiazole-5-Carboxylic Acid [myskinrecipes.com]

1,2,4-oxadiazole scaffold in medicinal chemistry

An In-Depth Technical Guide to the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Ascendancy of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry over the last few decades.[1] Its unique physicochemical properties and versatile biological activities make it a privileged scaffold in modern drug discovery.[1][2] The interest in the biological applications of 1,2,4-oxadiazoles has seen a marked increase, driven by its bioisosteric equivalence with amide and ester functionalities.[1] This bioisosterism allows for the replacement of metabolically labile ester and amide groups, often leading to improved pharmacokinetic profiles and enhanced stability.[1]

This guide provides a comprehensive overview of the 1,2,4-oxadiazole scaffold, from its synthesis to its diverse therapeutic applications, with a focus on the underlying principles and practical considerations for researchers in the field.

Physicochemical Properties and Bioisosterism

The 1,2,4-oxadiazole ring possesses a unique set of physicochemical properties that contribute to its utility in drug design. It is a planar, aromatic system with a low level of aromaticity, which influences its reactivity. The presence of nitrogen and oxygen atoms allows for hydrogen bond acceptance, a crucial interaction in many biological systems.[1]

One of the most significant features of the 1,2,4-oxadiazole ring is its role as a bioisostere for esters and amides.[1] This substitution can lead to several advantages:

-

Metabolic Stability: The 1,2,4-oxadiazole ring is generally more resistant to enzymatic hydrolysis compared to esters and amides, leading to increased in vivo stability and longer half-lives of drug candidates.[1]

-

Improved Pharmacokinetics: The replacement can favorably modulate absorption, distribution, metabolism, and excretion (ADME) properties.

-

Receptor Interaction: The electronic and steric properties of the 1,2,4-oxadiazole can mimic the interactions of the parent functional group with the target receptor.[1]

Synthetic Methodologies: Crafting the 1,2,4-Oxadiazole Core

A variety of synthetic routes to 1,2,4-oxadiazoles have been developed, with the most common and versatile being the reaction of amidoximes with carboxylic acids or their derivatives. Other notable methods include 1,3-dipolar cycloaddition reactions.[1]

Synthesis from Amidoximes and Carboxylic Acid Derivatives: The [4+1] Approach

This is the most widely applied method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The reaction involves the acylation of an amidoxime followed by a dehydrative cyclization.

General Workflow:

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.

Experimental Protocol: Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2), add EDC (1.2 eq) and a catalytic amount of a coupling additive like HOBt or DMAP. Stir the mixture at room temperature for 30 minutes to form the active ester.

-

Acylation of Amidoxime: Add the amidoxime (1.0 eq) to the reaction mixture. The reaction is typically stirred at room temperature for 2-12 hours.

-

Cyclization: The intermediate O-acylamidoxime can be isolated or, more commonly, cyclized in situ by heating the reaction mixture, often at temperatures ranging from 80 to 120 °C.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Causality: The use of coupling agents like EDC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amidoxime. The subsequent heating provides the energy required for the intramolecular cyclization and dehydration to form the stable oxadiazole ring.

1,3-Dipolar Cycloaddition: The [3+2] Approach

This method involves the reaction of a nitrile oxide with a nitrile.[1] While it is a direct route, it can be limited by the reactivity of the nitrile and the potential for nitrile oxide dimerization.[1]

General Workflow:

Caption: 1,3-dipolar cycloaddition for 1,2,4-oxadiazole synthesis.

Experimental Protocol: Iron(III) Nitrate Mediated Synthesis

A modern approach involves the use of iron(III) nitrate to mediate the synthesis from alkynes and nitriles.[3]

-

Reaction Setup: In a reaction vessel, combine the alkyne (1.0 eq), nitrile (as solvent or co-solvent), and iron(III) nitrate (2.0 eq).

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Mechanism: The reaction proceeds through the nitration of the alkyne to form an α-nitroketone, which then dehydrates to a nitrile oxide. This in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition with the nitrile to yield the 3-acyl-1,2,4-oxadiazole.[3]

-

Purification: The product is isolated and purified using standard techniques such as column chromatography.

Causality: This one-pot method provides an efficient way to generate the nitrile oxide in situ, overcoming some of the limitations of traditional methods that require the pre-synthesis and handling of potentially unstable nitrile oxides.[3]

Therapeutic Applications of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole scaffold is present in a wide array of biologically active compounds, demonstrating its versatility in targeting various diseases.[1][4]

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms.[1][5]

-

Tubulin Polymerization Inhibition: Some 1,2,4-oxadiazole-containing compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. For instance, derivatives linking a 1,2,4-oxadiazole with a 1,3,4-oxadiazole have shown potent anticancer activity, with some compounds exhibiting IC50 values in the sub-micromolar range against cell lines like MCF-7 and A549.[1] The introduction of electron-withdrawing groups on the aryl substituent at the 5-position of the 1,2,4-oxadiazole ring was found to enhance antitumor activity.[1]

-

Enzyme Inhibition: 1,2,4-Oxadiazole derivatives have been developed as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases (CAs).[1] Certain 1,2,4-oxadiazol-5-yl-benzenesulfonamides have shown highly potent and selective inhibition of cancer-related CA isoforms (hCA IX and XII) at picomolar concentrations.[1]

-

Apoptosis Induction: Some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis through the activation of caspase-3, a key executioner caspase.[5]

| Compound Class | Target/Mechanism | Cell Line | Potency (IC50/Ki) | Reference |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole hybrids | Tubulin polymerization inhibition | MCF-7, A549, MDA MB-231 | Sub-micromolar | [1] |

| 1,2,4-Oxadiazole-arylsulfonamides | Carbonic Anhydrase IX inhibitor | - | Ki = 89 pM | [1] |

| 3,4-Diaryl-1,2,4-oxadiazolidin-5-ones | Estrogen Receptor (ER) antagonist, Apoptosis induction | MCF-7 | IC50 = 15.63 µM | [1] |

Anti-Infective Properties

The 1,2,4-oxadiazole scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[4][6]

-

Antibacterial Activity: Certain 1,2,4-oxadiazole derivatives have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA.[4][7] For example, some compounds with an indol-5-yl substituent have shown promising activity in mouse models of infection with good pharmacokinetic profiles.[4]

-

Antifungal Activity: 1,2,4-Oxadiazoles have been investigated as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[6] Derivatives containing anisic acid have shown significant antifungal activity against various plant pathogenic fungi.[6]

| Compound Class | Target/Mechanism | Pathogen | Potency (EC50/MIC) | Reference |

| Indolyl-1,2,4-oxadiazoles | - | S. aureus | MIC = 4 µg/mL | [4] |

| Anisic acid-1,2,4-oxadiazoles | Succinate Dehydrogenase (SDH) inhibition | C. capsica | EC50 = 8.81 µg/mL | [6] |

Neuroprotective and CNS Applications

The 1,2,4-oxadiazole moiety is also found in compounds targeting the central nervous system (CNS), including those for neurodegenerative diseases and psychiatric disorders.

-

Neurodegenerative Disorders: Some 1,2,4-oxadiazole derivatives have been explored for the treatment of Alzheimer's disease.[1] The naturally occurring compound Quisqualic acid, which contains a 1,2,4-oxadiazole ring, shows affinity for metabotropic glutamate receptors, which are targets for neurodegenerative disorders.[1]

-

Psychiatric Disorders: A kappa opioid receptor (KOR) inhibitor containing a 1,2,4-oxadiazole scaffold has entered phase I clinical trials for the treatment of neuropsychiatric disorders.[7]

Challenges and Future Perspectives

Despite the significant progress in the medicinal chemistry of 1,2,4-oxadiazoles, several challenges remain. These include the need for more efficient and environmentally friendly synthetic methods, as many existing protocols involve harsh conditions or the use of toxic reagents.[7] The development of "green chemistry" approaches, such as mechanochemistry, is a promising area for future research.[7]

Furthermore, a deeper understanding of the structure-activity relationships for various biological targets is crucial for the rational design of more potent and selective 1,2,4-oxadiazole-based drugs. The continued exploration of this versatile scaffold holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at:[Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at:[Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

-

[1][6]-Oxadiazoles: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central. Available at: [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]

-

Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Ascendancy of the 1,2,4-Oxadiazole Scaffold: A Technical Guide to Synthesis, Optimization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its versatile biological activities and its role as a stable bioisostere for ester and amide functionalities.[1] This technical guide provides an in-depth exploration of the discovery and development of novel 1,2,4-oxadiazole derivatives. We will dissect key synthetic methodologies, delve into the rationale behind experimental design, and present detailed protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the pursuit of innovative drug candidates.

The Strategic Advantage of the 1,2,4-Oxadiazole Core in Medicinal Chemistry

The 1,2,4-oxadiazole moiety is not merely another heterocyclic scaffold; its unique physicochemical properties offer distinct advantages in drug design. A critical feature is its function as a bioisosteric replacement for amide and ester groups, which are often susceptible to enzymatic hydrolysis.[1] This substitution can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[2][3] The inherent stability of the 1,2,4-oxadiazole ring, coupled with its capacity to engage in various non-covalent interactions, makes it a privileged scaffold in the development of novel therapeutics across a wide spectrum of diseases.

The diverse biological activities exhibited by 1,2,4-oxadiazole derivatives are a testament to their therapeutic potential. These compounds have demonstrated efficacy in numerous domains, including as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[4] This broad range of activity underscores the importance of continued research into the synthesis and biological evaluation of novel 1,2,4-oxadiazole-containing molecules.

Core Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of O-acyl amidoximes, which are themselves derived from the acylation of amidoximes.[5] This foundational approach has been refined and expanded upon, leading to a variety of efficient synthetic protocols.

The Cornerstone Reaction: Amidoxime Acylation and Cyclization

The reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid, is the most prevalent method for constructing the 1,2,4-oxadiazole ring.[5][6] The choice of coupling agent and reaction conditions is critical for achieving high yields and purity.

Caption: General synthetic pathway for 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole Derivative [7]

-

Dissolution: Dissolve the starting carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq), hydroxybenzotriazole (HOBt) (1.1 eq), and triethylamine (TEA) (1.2 eq) to the solution. Stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Amidoxime Addition: Add the corresponding amidoxime (1.0 eq) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to 140°C and reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into distilled water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

One-Pot Syntheses and Advanced Methodologies

To streamline the synthetic process, several one-pot procedures have been developed. These methods often utilize microwave irradiation or novel catalytic systems to reduce reaction times and improve yields. For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation provides a rapid and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles.[8] Another innovative approach involves the [3+2] cycloaddition of 2H-azirines with nitrosoarenes under visible light irradiation, representing a "green chemistry" approach to 1,2,4-oxadiazole synthesis.[9]

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Understanding the structure-activity relationship (SAR) is paramount in transforming a hit compound into a viable drug candidate. For 1,2,4-oxadiazole derivatives, SAR studies have revealed key structural features that govern their biological activity.

In the context of antibacterial agents, the 1,2,4-oxadiazole core is often part of a larger scaffold, and modifications to the substituents at the 3- and 5-positions of the ring can have a profound impact on potency and spectrum of activity.[10][11] For example, in a series of 1,2,4-oxadiazole antibiotics targeting Gram-positive bacteria, a hydrogen-bond donor in one of the aromatic rings attached to the oxadiazole was found to be crucial for activity.[10]

Table 1: Illustrative SAR Data for 1,2,4-Oxadiazole Derivatives as Antibacterial Agents

| Compound | R1 (Position 3) | R2 (Position 5) | MIC (μg/mL) vs. S. aureus |

| 1a | 4-Hydroxyphenyl | Substituted Phenyl | 2 |

| 1b | 4-Methoxyphenyl | Substituted Phenyl | >32 |

| 2a | 4-Chloropyrazole | Substituted Phenyl | 1 |

| 2b | Pyrazole | Substituted Phenyl | 8 |

| 3a | 5-Indole | Substituted Phenyl | 0.5 |

Data is hypothetical and for illustrative purposes based on trends reported in the literature.[11]

The data in Table 1 illustrates that the presence of a hydrogen-bond donor (e.g., hydroxyl or N-H in indole) on the R1 substituent is favorable for antibacterial activity.

Biological Evaluation: From In Vitro Assays to In Vivo Models

The biological evaluation of novel 1,2,4-oxadiazole derivatives is a multi-step process that begins with in vitro screening to determine their potency and selectivity against a specific biological target.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Substituted Oxadiazoles: A Technical Guide for Drug Development Professionals

Introduction: The Oxadiazole Scaffold in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of heterocyclic chemistry, the oxadiazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates a wide array of pharmacological activities.[1][2] Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.[3] Four isomers exist—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole—with the 1,3,4- and 1,2,4-isomers being the most extensively studied due to their stability and synthetic accessibility.[4][5] The unique electronic properties and rigid planar structure of the oxadiazole ring enable it to act as a bioisostere for amide and ester groups, enhancing metabolic stability and influencing ligand-receptor interactions. This guide provides an in-depth exploration of the synthesis, therapeutic applications, and experimental evaluation of substituted oxadiazoles, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for Substituted Oxadiazoles

The versatility of the oxadiazole scaffold is matched by the diversity of synthetic routes available for its construction. Understanding these methodologies is crucial for generating novel derivatives with tailored pharmacological profiles.

Synthesis of 1,3,4-Oxadiazole Derivatives

A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides.[6] This can be achieved through various reagents, such as phosphorus oxychloride or polyphosphoric acid, which facilitate dehydrative cyclization.[6]

A typical synthetic pathway is outlined below:

-

Step 1: Hydrazide Formation: An ester is reacted with hydrazine hydrate to form the corresponding acylhydrazide.

-

Step 2: Schiff Base Formation: The acylhydrazide is then reacted with an appropriate aldehyde to form a Schiff base.

-

Step 3: Oxidative Cyclization: The Schiff base undergoes oxidative cyclization in the presence of an oxidizing agent, such as chloramine-T or iron(III) chloride, to yield the final 1,3,4-oxadiazole derivative.

Another common approach is the reaction of an acid hydrazide with carbon disulfide in the presence of a base, followed by S-alkylation and subsequent reaction with an appropriate nucleophile.[7]

Synthesis of 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles most commonly proceeds through the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an anhydride.[8] The reaction typically involves the initial formation of an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to furnish the 1,2,4-oxadiazole ring.[8]

Therapeutic Applications of Substituted Oxadiazoles

The broad and potent biological activities of substituted oxadiazoles have positioned them as promising candidates for the treatment of a multitude of diseases.[3][9][10]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and oxadiazole derivatives have demonstrated significant potential in this domain.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes and growth factors involved in cancer progression.[3][4]

Mechanisms of Action:

-

Enzyme Inhibition: Many oxadiazole-based compounds exert their anticancer effects by inhibiting enzymes crucial for tumor growth and survival. For instance, some derivatives have been shown to inhibit histone deacetylase (HDAC), an enzyme often overexpressed in cancer cells.[3][11] Others act as inhibitors of methionine aminopeptidase (MetAP), which is involved in post-translational protein modification and is essential for cell proliferation.[11]

-

Kinase Inhibition: Several oxadiazole derivatives have been identified as potent inhibitors of various protein kinases, such as focal adhesion kinase (FAK), phosphoinositide 3-kinases (PI3Ks), and epidermal growth factor receptor (EGFR), which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[12]

-

Induction of Apoptosis: A number of substituted oxadiazoles have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] This can occur through various mechanisms, including the depolarization of the mitochondrial membrane, activation of caspases, and cell cycle arrest.[7]

Table 1: Anticancer Activity of Selected Substituted Oxadiazoles

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | MMP-9 inhibition, G0/G1 cell cycle arrest | A549 (Lung) | <0.14 | [7] |

| 4g | Antiproliferative | C6 (Glioma) | 8.16 | [7] |

| 1 | Anticancer | MCF-7 (Breast) | 5.897 | [4] |

| 12a-d | Antiproliferative | MCF-7, A375, HT-29 | Sub-micromolar | |

| 13a-b | Antitumor | A375, MCF-7, ACHN | 0.11 - 1.47 | |

| 27 | HDAC inhibitor, induces apoptosis | Jeko-1 | Induces 73.1% apoptosis at 1 µM | [12] |

| 28 | FAK inhibitor | MCF-7, HT29 | - | [12] |

| 33 | EGFR inhibitor | MCF-7 | 0.34 | [12] |

| 84c | hCAIX inhibitor, induces apoptosis | HCT-116 (Colon) | 11.1 | [13] |

Signaling Pathway: PI3K/AKT Inhibition by an Oxadiazole Derivative

Caption: PI3K/AKT signaling pathway and its inhibition by an oxadiazole derivative.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][9][14]

Antibacterial Activity:

Substituted oxadiazoles have been shown to be effective against both Gram-positive and Gram-negative bacteria.[8] Some derivatives exhibit potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.

Antifungal Activity:

Several oxadiazole derivatives have been identified as potent antifungal agents, with activity against clinically relevant fungi such as Candida albicans.[15][16] These compounds can act by inhibiting fungal-specific enzymes, thereby offering a selective therapeutic window.[15]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining the MIC of oxadiazole derivatives.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key contributor to numerous diseases. Oxadiazole derivatives have shown significant anti-inflammatory and analgesic properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[9][17][18] By incorporating the oxadiazole scaffold into existing nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and mefenamic acid, researchers have been able to reduce their ulcerogenic side effects while retaining or even enhancing their anti-inflammatory potential.[17]

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant therapeutic challenge. Emerging evidence suggests that substituted oxadiazoles may offer neuroprotective effects.[13][19][20]

Mechanisms of Neuroprotection:

-

Antioxidant Activity: Some oxadiazole derivatives can mitigate oxidative stress, a key factor in neuronal damage, by scavenging reactive oxygen species (ROS).[13]

-

Inhibition of Apoptosis: Certain compounds have been shown to protect neurons from apoptosis induced by neurotoxins.[13]

-

Modulation of Signaling Pathways: Oxadiazoles can influence signaling pathways involved in neuronal survival and function. For example, some derivatives have shown inhibitory effects on glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease.[13]

Logical Relationship: Neuroprotective Mechanisms of Oxadiazoles

Caption: Key neuroprotective mechanisms of substituted oxadiazoles.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

General Procedure for the Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole

-

Step 1: Synthesis of Ethyl 2-(2-acetamidophenoxy)acetate (1): A mixture of N-(2-hydroxyphenyl)acetamide, ethyl 2-chloroacetate, and potassium carbonate in acetone is stirred under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is filtered, washed with water, and recrystallized from ethanol.[7]

-

Step 2: Synthesis of N-[2-(2-hydrazinyl-2-oxoethoxy) phenyl] acetamide (2): Intermediate 1 is treated with hydrazine monohydrate in ethanol. The reaction is monitored by TLC, and the resulting hydrazide is obtained by filtration.[7]

-

Step 3: Synthesis of the 1,3,4-Oxadiazole Ring: Freshly prepared sodium ethoxide is added to a solution of hydrazide 2 . The mixture is cooled in an ice bath, and carbon disulfide is added. The reaction mixture is then refluxed for several hours. After cooling, the solution is acidified, and the precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.[7]

-

Step 4: N-Alkylation to Obtain Final Products: The synthesized oxadiazole is then reacted with appropriate aryl acetamide derivatives to yield the final substituted 1,3,4-oxadiazole compounds.[7]

MTT Assay for Anticancer Activity Evaluation

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized oxadiazole compounds for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Perspectives and Conclusion

Substituted oxadiazoles represent a highly versatile and promising class of compounds in drug discovery. Their diverse and potent pharmacological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of oxadiazole derivatives for specific biological targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular mechanisms underlying their therapeutic effects.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical development.

-

Development of Novel Synthetic Methodologies: To expand the chemical space of accessible oxadiazole derivatives.

References

-

Gümüş, F., Ökten, S., & Karataş, M. O. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Saeed, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

-

Kumar, R., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

-

Sabatino, M., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]

-

Shi, Y., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kumar, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. BMC Chemistry. [Link]

-

Khan, I., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. [Link]

-

Alam, M. M. (2022). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Sharma, A., et al. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Mini-Reviews in Medicinal Chemistry. [Link]

-

Głowacka, J. E., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]

-

Sławiński, J., & Szafrański, K. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

-

Dewangan, D., et al. (2023). A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. Journal of Drug Delivery and Therapeutics. [Link]

-

Husain, A., et al. (2015). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Journal of Young Pharmacists. [Link]

-

Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) ameliorates cognitive impairments and pathological phenotypes in Alzheimer's disease transgenic models. Drug Design, Development and Therapy. [Link]

-

N/A. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Pharmaceutical Sciences and Research. [Link]

-

Abadio, A. P. P., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. [Link]

-

Saeed, A., et al. (2022). A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021). Expert Opinion on Therapeutic Patents. [Link]

-

Wang, X., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]

-

Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. ResearchGate. [Link]

-

N/A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Jasiak, A., et al. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Rubina, K., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2021). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jusst.org [jusst.org]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 16. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 17. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 1,2,4-Oxadiazole Compounds

Executive Summary

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] Its value stems not only from its broad spectrum of pharmacological activities but also from its role as a robust bioisostere for metabolically labile ester and amide functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates.[2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological effects of 1,2,4-oxadiazole derivatives. We will dissect the key structural modifications at the C3 and C5 positions that modulate activity across various therapeutic areas, including oncology, infectious diseases, and inflammation. The causality behind experimental designs and the validation of key protocols are emphasized to provide a field-proven perspective on leveraging this versatile scaffold in modern drug discovery.

The 1,2,4-Oxadiazole Core: A Strategic Blueprint for Drug Design

The 1,2,4-oxadiazole is a five-membered ring containing one oxygen and two nitrogen atoms at positions 1, 2, and 4, respectively.[4] Its aromatic nature and the presence of heteroatoms allow it to engage with biological macromolecules through various non-covalent interactions, including hydrogen bonding.[4] The true power of this scaffold lies in the synthetic tractability of its 3- and 5-positions, which serve as anchor points for diverse substituents. These substituents are the primary determinants of the compound's biological activity and selectivity, making the understanding of their influence—the SAR—paramount. The stability of the ring to hydrolysis makes it an excellent replacement for esters and amides, a common strategy to overcome metabolic liabilities in drug candidates.[5][6]

Caption: General structure of 3,5-disubstituted 1,2,4-oxadiazoles.

SAR in Oncology: Targeting Cancer's Core Mechanisms

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as apoptosis induction and enzyme inhibition.[4][7][8]

Apoptosis Induction via Caspase-3 Activation

A major breakthrough was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as a novel class of apoptosis inducers.[9] These compounds can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.

-

Causality: The specific aryl groups at the C3 and C5 positions are crucial for interacting with the pro-apoptotic cellular machinery. Studies have shown that these compounds can activate caspase-3, a key executioner enzyme in the apoptotic cascade.[10] The electronic and steric properties of the aryl rings dictate the potency of this activation. For instance, quantitative structure-activity relationship (QSAR) studies have indicated that increased ionization potential, dipole moment, and polar surface area are conducive to biological activity.[10]

Tubulin and Kinase Inhibition

The versatility of the scaffold allows for its integration into molecules targeting other critical cancer pathways.

-

Tubulin Polymerization Inhibitors: By linking a 1,2,4-oxadiazole with a 1,3,4-oxadiazole moiety, potent tubulin-binding agents have been developed.[5][11]

-

SAR Insights: A key finding was that the introduction of an electron-withdrawing group (EWG) on the 5-aryl ring of the 1,2,4-oxadiazole significantly increased antitumor activity.[5] Specifically, a nitro group (NO₂) at the meta position was more favorable for activity than a para substitution.[5] This suggests that the electronic distribution and geometry of the C5 substituent are critical for effective binding to the colchicine site on tubulin.

-

-

RET Kinase Inhibition: In the development of kinase inhibitors, replacing a flexible alkynyl linker with the rigid 1,2,4-oxadiazole ring enhanced the biological activity against the RET (Rearranged during Transfection) enzyme.[5]

-

SAR Insights: Further analysis revealed that a chlorine atom on an associated benzamide aromatic ring is crucial for high RET inhibitory activity; its removal or replacement diminished the potency.[5] This highlights the oxadiazole's role as a structurally important linker that correctly orients other key binding motifs.

-

Inhibition of Carbonic Anhydrase IX (CAIX)

CAIX is a tumor-associated enzyme involved in pH regulation and is a target for colorectal cancer therapy.

-

SAR Insights: A series of 1,2,4-oxadiazole-sulfonamide conjugates were synthesized and evaluated.[12] Initial screening identified that thiazole/thiophene-sulfonamide conjugates possessed potent anticancer activities.[12] Structural optimization of a lead compound led to a derivative, OX27 , with a nearly two-fold increase in antiproliferative effect and significantly higher potency against CAIX.[12]

Table 1: SAR of 1,2,4-Oxadiazole-Sulfonamide Conjugates against CAIX

| Compound | Antiproliferative IC₅₀ (µM) | CAIX Inhibition IC₅₀ (µM) | Key Structural Features |

| OX12 | 11.1 | 4.23 | Initial thiazole-sulfonamide lead.[12] |

| OX27 | 6.0 | 0.74 | Optimized derivative with enhanced potency.[12] |

| Doxorubicin | (Comparable) | N/A | Clinical drug standard.[12] |

SAR in Infectious Diseases: A New Frontier Against Resistance

The 1,2,4-oxadiazole scaffold has given rise to a novel class of antibiotics, particularly effective against Gram-positive bacteria, including multidrug-resistant strains like MRSA (Staphylococcus aureus).[13][14]

-

General Structural Framework: The active compounds in this class are often complex, comprising four ring systems (designated A, B, C, and D).[15] The SAR is most pronounced with modifications to the "A" ring, which is the substituent at the C5 position of the oxadiazole.[16]

-

Causality and Key SAR Findings:

-

Essential Hydrogen-Bond Donor: A hydrogen-bond donor on the A ring (at the C5 position) is a strict requirement for antibacterial activity.[15] This explains why phenols, anilines, and heterocycles with N-H bonds (e.g., pyrazoles, indoles) are tolerated and often lead to potent compounds.[15][16] This feature is likely critical for binding to the target protein, a penicillin-binding protein involved in cell wall biosynthesis.[13]

-

Unfavorable Hydrogen-Bond Acceptors: Conversely, hydrogen-bond acceptors on the A ring are detrimental to activity.[15]

-

Detrimental Functional Groups: Substituents such as sulfonamides, amides, and carboxylic acids at this position typically render the compounds inactive.[15]

-

Constant C3-Substituent: In many successful series, the C3 position is held constant with a 4-substituted diphenyl ether moiety, indicating its importance as a core structural element.[16]

-

Caption: Key SAR drivers for antibacterial 1,2,4-oxadiazoles.

SAR in Other Therapeutic Areas

The scaffold's utility extends to other significant disease areas.

-

Anti-inflammatory Activity: 1,2,4-oxadiazole is a recognized pharmacophore for developing anti-inflammatory and analgesic agents.[1] By incorporating this moiety into known NSAIDs like flurbiprofen, researchers have developed derivatives with remarkable anti-inflammatory activity, likely acting through COX-2 inhibition while potentially reducing the gastrointestinal toxicity associated with the parent drug.[17]

-

Antiviral Activity (SARS-CoV-2): In the search for COVID-19 therapeutics, 1,2,4-oxadiazole derivatives were designed as inhibitors of the viral papain-like protease (PLpro), an enzyme essential for viral replication.[18][19] SAR studies showed that introducing the oxadiazole ring along with an aryl carboxylic acid moiety to a known inhibitor scaffold significantly enhanced enzymatic inhibition and antiviral activity.[18][19]

Table 2: Activity of 1,2,4-Oxadiazole Derivatives Against SARS-CoV-2 PLpro

| Compound | PLpro Inhibition IC₅₀ (µM) | Antiviral Activity EC₅₀ (µM) | Key Structural Features |

| 13f | 1.8 | 5.4 | Oxadiazole + Aryl Carboxylic Acid.[18][19] |

| 26r | 1.0 | 4.3 | Optimized potent derivative.[18][19] |

Experimental Protocols: Synthesis and Biological Evaluation

Trustworthy and reproducible protocols are the bedrock of SAR studies. Below are representative methodologies for the synthesis and evaluation of 1,2,4-oxadiazole compounds.

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The most common and versatile method involves the cyclization of an amidoxime with a carboxylic acid derivative or nitrile.[20][21] This two-step process allows for extensive variation at both the C3 and C5 positions.

Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Step-by-Step Protocol:

-

Amidoxime Formation (Step 1):

-

To a solution of the starting nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude amidoxime can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent.

-

-

Cyclization (Step 2):

-

Dissolve the amidoxime (1.0 eq) in a suitable solvent like pyridine or 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until TLC indicates the consumption of the starting material.

-

Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final 1,2,4-oxadiazole product by column chromatography on silica gel.

-

Anticancer Activity Evaluation: MTT Assay Protocol